molecular formula C8H4F3NO B8012791 2-Hydroxy-3-(trifluoromethyl)benzonitrile

2-Hydroxy-3-(trifluoromethyl)benzonitrile

Cat. No.: B8012791
M. Wt: 187.12 g/mol
InChI Key: YGEKVAMNKMELFK-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group into a benzene ring followed by the addition of hydroxyl and nitrile groups. One common method involves the trifluoromethylation of a suitable precursor, such as a halogenated benzene derivative, using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst. Subsequent steps may include hydrolysis and nitrile formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and advanced catalytic systems to optimize reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity to its targets, potentially leading to inhibition or modulation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-(trifluoromethyl)benzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both hydroxyl and nitrile groups, along with the trifluoromethyl group, makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

2-hydroxy-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)6-3-1-2-5(4-12)7(6)13/h1-3,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEKVAMNKMELFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Nitro-α,α,α-trifluorotoluene (3.82 g.) was heated at 100°C for 3 hours with potassium cyanide (7.8 g.) in dimethyl sulphoxide (40 ml.). After pouring into water, the mixture was brought to pH 7 and filtered. Acidification, ether extraction, and removal of the ether gave a solid which was sublimed or crystallised from aqueous ethanol to give 3-trifluoromethyl-salicylonitrile, m.p. 134°C.
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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